molecular formula C14H13N3O2S B2618555 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946319-25-1

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2618555
CAS No.: 946319-25-1
M. Wt: 287.34
InChI Key: DAXFXLBFBOKYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C14H13N3O2S and its molecular weight is 287.34. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • Bimetallic Composite Catalysts : N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, a closely related compound, has been utilized as a ligand in bimetallic boron-containing heterogeneous catalysts. These catalysts are highly active in Suzuki reactions in aqueous media, aiding in the synthesis of heterobiaryls with furyl and thienyl rings (Bumagin et al., 2019).

Tautomerism and Basicity Studies

  • Tautomerism of Isoxazoles : Research on isoxazoles, including derivatives similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide, reveals insights into their tautomerism. Isoxazol-5-ones, for example, exhibit varying tautomeric forms depending on the solvent's polarity (Boulton & Katritzky, 1961).

Synthetic Chemistry

  • Lithiation and Homologation of Thiazoles : Dianions obtained by lithiating thiazole and oxazole carboxylic acids, including derivatives similar to the specified compound, demonstrate the potential for regiospecific lithiations. These procedures contribute to the efficient creation of new intermediates in synthetic chemistry (Cornwall et al., 1987).

Photodynamic Therapy Research

  • Photodynamic Decomposition Studies : Research on compounds like 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide, which share a structural resemblance, shows that light exposure can significantly alter their interactions with cellular components. This has implications for understanding the photodynamic therapy mechanisms (Gerulath & Loo, 1972).

Heteroaromatic Compounds Study

  • Study of Methyl Substituted Isoxazoles : Research involving the lithiation of various methyl substituted isoxazoles and related compounds has led to insights into types of reactions such as lateral lithiation and ring cleavage. This has significant implications in the study of heteroaromatic compounds (Micetich, 1970).

Nucleoside Synthesis and Antiviral Activity

  • Thiazole Nucleosides and Antiviral Activity : The synthesis of thiazole nucleosides, which are structurally related to the specified compound, has shown potential in inhibiting purine nucleotide biosynthesis and demonstrating significant antiviral activity (Srivastava et al., 1977).

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-7-4-5-8(2)12-11(7)15-14(20-12)16-13(18)10-6-9(3)17-19-10/h4-6H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXFXLBFBOKYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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